2,5-Morpholinedione, 3-(1-methylethyl)-
Description
2,5-Morpholinedione, 3-(1-methylethyl)- (CAS 143713-44-4) is a heterocyclic organic compound with the molecular formula C₇H₁₁NO₃ and a molecular weight of 157.17 g/mol . Its structure consists of a morpholine-2,5-dione core substituted with an isopropyl group at the 3-position (Figure 1). The InChI string is 1S/C7H11NO3/c1-4(2)6-7(10)11-3-5(9)8-6/h4,6H,3H2,1-2H3,(H,8,9), confirming the presence of the dione ring and isopropyl substituent .
This compound belongs to the morpholinedione family, which is structurally related to depsipeptides—hybrid molecules containing both amide and ester bonds . Morpholinediones are synthesized via optimized protocols involving condensation reactions of amino acids, as demonstrated in recent methodologies that utilize natural hydrophobic amino acids to generate morpholine-2,5-diones .
Biological studies indicate that morpholinedione derivatives exhibit antibacterial, anticancer, and antioxidant activities in vitro, attributed to their ability to interfere with microbial cell membranes or induce oxidative stress in cancer cells .
Properties
Molecular Formula |
C7H11NO3 |
|---|---|
Molecular Weight |
157.17 g/mol |
IUPAC Name |
3-propan-2-ylmorpholine-2,5-dione |
InChI |
InChI=1S/C7H11NO3/c1-4(2)6-7(10)11-3-5(9)8-6/h4,6H,3H2,1-2H3,(H,8,9) |
InChI Key |
UDAGOJYEKSFEOQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1C(=O)OCC(=O)N1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
3-isopropylmorpholine-2,5-dione can be synthesized through the cyclization of O-(α-aminoacyl)-α-hydroxycarboxylic acids. This method involves the use of chloroacetyl chloride or 2-bromopropionyl bromide for N-acylation of glycine, alanine, or valine, followed by ring-closure of the resulting N-(2-halogenacyl)-amino acid sodium salts in the melt .
Industrial Production Methods
The industrial production of 3-isopropylmorpholine-2,5-dione typically involves the ring-opening polymerization of morpholine-2,5-dione derivatives using organic tin (Sn) catalysts or enzyme lipase . This method allows for the efficient production of the compound on a larger scale, making it suitable for various industrial applications.
Chemical Reactions Analysis
Types of Reactions
3-isopropylmorpholine-2,5-dione undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: The isopropyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reactions typically occur under mild to moderate conditions, depending on the desired product .
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted morpholine-2,5-dione compounds. These products have diverse applications in different fields of research and industry .
Scientific Research Applications
3-isopropylmorpholine-2,5-dione has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 3-isopropylmorpholine-2,5-dione involves its interaction with various molecular targets and pathways. The compound exerts its effects by modulating the activity of specific enzymes and receptors involved in cellular processes. For example, it can inhibit certain kinases involved in cytokinesis and cell cycle regulation, leading to potential therapeutic applications .
Comparison with Similar Compounds
Structural and Physicochemical Properties
Key Observations :
- The 3-isopropyl substituent in the target compound distinguishes it from analogs like 3,6-diisopropyl-4-methyl-2,5-morpholinedione , which has bulkier substituents and higher molecular weight (~213.27 g/mol) .
- Piperazine-2,5-dione derivatives, though structurally distinct, share the dione core and demonstrate diverse pharmacological mechanisms, such as enzyme inhibition .
Key Observations :
- The 3-isopropyl derivative shows moderate antibacterial activity compared to the 3,6-diisopropyl-4-methyl analog, which exhibits higher potency, likely due to increased hydrophobicity enhancing membrane disruption .
- While the target compound has antioxidant properties, the benzyl-substituted morpholinedione (CAS 150933-99-6) is primarily explored in material sciences, highlighting how substituents dictate application .
- Piperazine-dione derivatives, though pharmacologically active, diverge in mechanism (e.g., allosteric enzyme inhibition) compared to morpholinediones .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
